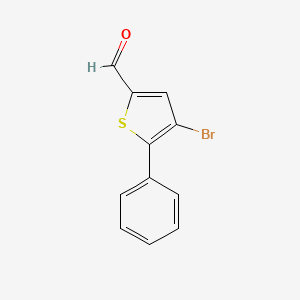

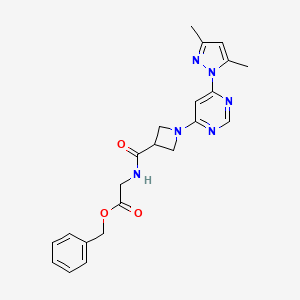

![molecular formula C23H21N3O2S B2369112 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 886946-55-0](/img/structure/B2369112.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide, also known as DM-PBB, is a synthetic compound that has been widely used in scientific research. DM-PBB is a member of the benzamide family of compounds and has been found to have potential applications in various fields, including neuroscience, cancer research, and drug development.

Scientific Research Applications

VEGFR-2 Kinase Inhibition

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide analogs have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These analogs demonstrate competitive inhibition with ATP and exhibit robust in vivo efficacy in lung and colon carcinoma models (Borzilleri et al., 2006).

Antifungal Activity

Research has shown that derivatives of this compound have significant antifungal properties. Studies indicate that certain derivatives are more effective against specific fungi, such as Aspergillus terreus and Aspergillus niger, suggesting their potential development into antifungal agents (Jafar et al., 2017).

Antimicrobial Evaluation

The antimicrobial properties of benzamide derivatives, including those related to this compound, have been investigated. These studies highlight the compound's effectiveness against various bacteria and fungi, with particular derivatives showing high antimicrobial activity (Chawla, 2016).

Anticancer Properties

Some derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. These studies have indicated moderate to good activity against various human cancer cell lines, including breast, lung, and prostate cancer cells, especially those derivatives containing methoxy and nitro groups in the benzamide moiety (Mohan et al., 2021).

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have shown potent activity against various targets, includingMycobacterium tuberculosis

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organisms . The specific interactions and changes caused by this compound require further investigation.

Biochemical Pathways

Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, they have shown inhibitory effects on the growth of Mycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth of this organism . The specific pathways affected by this compound are yet to be determined.

Result of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may have similar effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzothiazole derivatives

properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-15-11-19-21(12-16(15)2)29-23(25-19)26(14-17-7-6-10-24-13-17)22(27)18-8-4-5-9-20(18)28-3/h4-13H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBHDMSYVWZVBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

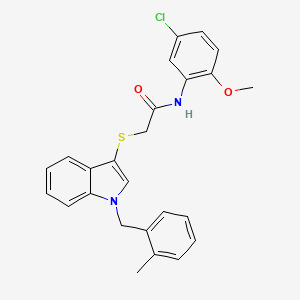

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

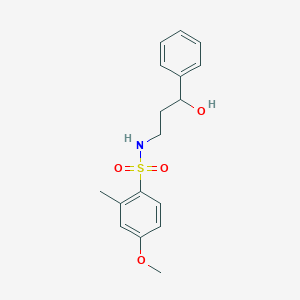

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)

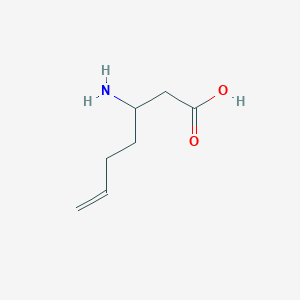

![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)